(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
“(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C16H19N3O2S . It is also known by other synonyms such as “2-(4-cyclopropanecarbonylpiperazin-1-yl)-6-methoxy-1,3-benzothiazole” and "cyclopropyl (4- (6-methoxybenzo [d]thiazol-2-yl)piperazin-1-yl)methanone" .
Molecular Structure Analysis
The compound has a molecular weight of 317.4 g/mol . Its structure includes a benzothiazole ring, a methoxy group, a piperazine ring, and a tolyl group . The InChI string and Canonical SMILES provide more detailed information about its structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 2.5, indicating its lipophilicity, and a topological polar surface area of 73.9 Ų, which can influence its ability to cross cell membranes . It has no hydrogen bond donors and five hydrogen bond acceptors .Scientific Research Applications
Anti-Tobacco Mosaic Virus (TMV) Activity
(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone: has been investigated for its anti-TMV activity. Researchers synthesized a series of related compounds and evaluated their efficacy against TMV. The compound 5i and 5m demonstrated good antiviral activity, with curative rates of 52.23% and 54.41% , respectively, at a concentration of 0.5 mg/mL .
Corrosion Inhibition
The presence of the thiazole ring in the synthesized structure suggests potential corrosion inhibition properties. Further studies could explore its effectiveness in protecting metal surfaces by forming dense protective coatings during adsorption based on Langmuir adsorption isotherms .
Antitumor and Antibacterial Activity
Benzothiazole moieties, like the one in this compound, are associated with various biological activities. They have been reported to exhibit antitumor and antibacterial properties. Further investigations could explore its potential as a therapeutic agent in these areas .
Chelating Ligands in Coordination Chemistry
The (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone structure contains amino nitrile groups, which can serve as chelating ligands. These ligands often coordinate through two nitrogen atoms, making them useful in coordination chemistry .
COX-1 Inhibitory Activity
While not directly related to this compound, benzothiazole derivatives have been explored for their COX-1 inhibitory activity. Although the synthesized compound may not exhibit strong inhibition, further investigations could explore its potential in this field .
Asymmetric Synthesis of β-Amino Ester Derivatives
The compound’s β-amino ester moiety is a key intermediate in the synthesis of β-lactam antibiotics. Asymmetric synthesis of such derivatives has gained interest in organic synthetic chemistry. Researchers could explore its utility in this context .
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-5-15(6-4-14)19(24)22-9-11-23(12-10-22)20-21-17-8-7-16(25-2)13-18(17)26-20/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJOUACZQZZPQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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